5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid
Description
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid (hereafter referred to as the target compound) is a specialized organic molecule featuring a naphthalene core substituted with a carboxylic acid group at position 2 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected aminomethyl group at position 5. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) .
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)18-12-13-20-17(14-18)6-5-7-19(20)15-28-27(31)32-16-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFBFQPVURVVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC5=C4C=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Naphthalene Derivatization: The naphthalene ring is functionalized to introduce the carboxylic acid group and the aminomethyl group. This can be achieved through various organic reactions, including Friedel-Crafts acylation and subsequent modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers can also streamline the process, especially when the compound is used in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The naphthalene ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines, making it useful in peptide synthesis.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used to facilitate amide bond formation.
Major Products
Fmoc-Deprotected Amines: Resulting from the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, providing protection for amino groups during chain elongation.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules or surfaces.
Drug Development: Serves as an intermediate in the synthesis of peptide-based drugs.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The naphthalene ring system can also interact with other aromatic systems through π-π stacking interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fmoc-Aminomethyl Linkages
(a) {1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl}acetic Acid (PI-23428)
- Structure: Cyclohexyl ring substituted with Fmoc-aminomethyl and acetic acid groups.
- Molecular Formula: C₂₄H₂₇NO₄ .
- Applications : Used in hydrophobic peptide synthesis. The cyclohexyl group enhances lipophilicity, improving membrane permeability in drug candidates .
- Key Differences: The cyclohexyl ring introduces conformational flexibility compared to the rigid naphthalene core of the target compound. This flexibility may reduce fluorescence intensity but improve solubility in non-polar solvents .
(b) 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-2-carboxylic Acid
- Structure: Furan ring with carboxylic acid at position 2 and Fmoc-aminomethyl at position 5.
- Molecular Formula: C₂₁H₁₇NO₅; MW = 363.37 g/mol .
- Applications : Suitable for polar reaction environments due to the oxygen atom in the furan ring, which enhances hydrogen bonding and aqueous solubility .
- Key Differences : The furan ring’s electron-rich nature alters reactivity in coupling reactions compared to naphthalene. Reduced aromaticity may limit fluorescence applications .
(c) 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
- Structure : Azetidine (4-membered ring) linked to Fmoc and acetic acid groups.
- Molecular Formula: C₂₁H₂₁NO₅; MW = 367.40 g/mol .
- Applications : The strained azetidine ring enhances reactivity in nucleophilic substitutions, useful for constructing constrained peptides .
(a) Peptidomimetics with Fmoc-Protected Intermediates
- Example: (5S,3S)-5-{[2-(Fmoc-amino)ethylcarbamoyl]-5-[(3-allyl)-2-oxo-pyrrolidin-1-yl]-pentyl}-carbamic acid benzyl ester .
- Key Features: Incorporates Fmoc for orthogonal protection in multi-step syntheses. The pyrrolidinone ring imposes conformational constraints, mimicking peptide β-turns .
- Comparison : Unlike the target compound, this derivative is tailored for complex peptidomimetics rather than serving as a standalone building block.
Data Table: Comparative Analysis of Key Compounds
Research Implications
- The target compound’s fluorescence is advantageous for monitoring SPPS progress .
- Cyclohexyl and azetidine derivatives (PI-23428, ) are preferred for drug candidates requiring membrane penetration or conformational restriction .
- Furan-based analogues () are optimal for aqueous-phase reactions due to their solubility .
Biological Activity
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid is a complex organic compound notable for its applications in medicinal chemistry, particularly in the development of anticancer agents and as a protective group in peptide synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in current research.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
- LogP : 4.12 (indicating lipophilicity)
The biological activity of this compound primarily stems from its ability to induce apoptosis in cancer cells. Research indicates that modifications to the fluorenyl ring can enhance its potency as an apoptosis inducer. For instance, derivatives of the compound have shown improved efficacy against various cancer cell lines such as T47D and HCT116, with EC50 values as low as 0.15 µM .
Efficacy in Cancer Research
A significant body of research has focused on the compound's role in cancer therapy:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancerous cells .
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxic effects against multiple cancer cell lines, indicating broad-spectrum anticancer potential .
Comparative Biological Activity Table
| Compound | Cell Line Tested | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | T47D | 0.15 | Apoptosis via caspase activation |
| 9-Oxo-9H-fluorene derivative | HCT116 | 0.29 | Tubulin inhibition |
| Other analogs | SNU398 | ~0.25 | Apoptosis induction |
Case Study 1: Anticancer Activity
A study published in PubMed investigated a series of N-aryl-9-oxo-9H-fluorene derivatives, including those structurally related to our compound. The study found that specific substitutions on the fluorenyl ring significantly enhanced anticancer activity, with some compounds showing fivefold increases in potency compared to initial leads .
Case Study 2: Mechanism Exploration
Another research effort explored the mechanism by which these compounds induce apoptosis. It was found that certain modifications allowed for a shift from traditional apoptosis pathways to tubulin inhibition, suggesting a dual mechanism that could be exploited for therapeutic purposes .
Q & A
Q. What are the critical steps in synthesizing 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid?
Synthesis typically involves:
- Introduction of the Fmoc group : The fluorenylmethoxycarbonyl (Fmoc) group is attached to the amino-methyl moiety via carbodiimide-mediated coupling .
- Naphthalene backbone modification : Functionalization of the naphthalene-2-carboxylic acid scaffold using regioselective alkylation or amidation .
- Purification : Reverse-phase HPLC or flash chromatography is employed to isolate the compound, ensuring >95% purity .
Q. How is the structure of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and naphthalene backbone (δ ~8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) and absence of side products .
- Infrared Spectroscopy (IR) : Peaks at ~1720 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate the Fmoc moiety .
Q. What are the stability and storage requirements for this compound?
Q. What safety precautions are necessary during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving .
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact; wash immediately with soap and water .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency in peptide synthesis using this compound?
- Coupling reagents : Use HATU or PyBOP with DIPEA in DMF for >90% coupling efficiency .
- Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions. Pre-activate the carboxylic acid for 10–15 minutes before adding amino groups .
- Monitoring : Track reaction progress via TLC (R ~0.3 in 1:1 ethyl acetate/hexane) or LC-MS .
Q. What computational methods aid in predicting interactions between this compound and biological targets?
Q. How does the naphthalene moiety influence biological activity compared to phenyl analogs?
- Enhanced hydrophobicity : The naphthalene ring increases logP values by ~0.5–1.0 units, improving membrane permeability in cell-based assays .
- π-π stacking : Naphthalene exhibits stronger stacking with aromatic residues (e.g., tryptophan) in target proteins, as shown in crystallography studies .
Q. What strategies mitigate challenges in purifying this compound from by-products?
Q. How do pH and temperature affect the stability of the Fmoc group in this compound?
Q. What analytical techniques resolve contradictions in reported solubility data?
- Dynamic Light Scattering (DLS) : Quantifies aggregation in aqueous buffers (e.g., PBS) .
- Nephelometry : Measures turbidity to determine solubility limits in DMSO or THF .
Data Contradictions and Research Gaps
| Issue | Evidence | Recommendation |
|---|---|---|
| Variable coupling yields | Conflicting reports (60–95%) | Optimize stoichiometry (1.2:1 Fmoc:amine) |
| Stability in DMSO | Some studies note precipitation | Pre-saturate DMSO with inert gas (N) |
| Ecological toxicity data | No data available | Assume high persistence; follow ALARA原则 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
